1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine
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Overview
Description
1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine typically involves the construction of the triazine ring followed by the introduction of the methylthio group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-diamino-1,2,4-triazine with methyl iodide in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Cyclization: Cyclization reactions may require catalysts such as palladium or copper salts.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A basic triazine structure without the pyrazolo and methylthio groups.
Tetrazines: Compounds with an additional nitrogen atom in the ring, known for their high nitrogen content and stability.
Thiazoles: Five-membered heterocycles containing sulfur and nitrogen, with diverse biological activities.
Uniqueness
1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine is unique due to its specific substitution pattern and the presence of both pyrazolo and triazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine is a compound belonging to the pyrazolo[4,3-e][1,2,4]triazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H9N5S with a molecular weight of 195.25 g/mol. The compound features a fused-ring system that contributes to its biological activity.
Anticancer Activity
Recent research has highlighted the anticancer potential of derivatives of pyrazolo[4,3-e][1,2,4]triazine. A study investigated various sulphonyl pyrazolo derivatives and found that certain compounds exhibited stronger cytotoxic effects than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). Specifically, compounds derived from this family induced apoptosis through the activation of caspases (caspase 3/7, caspase 8, and caspase 9) and modulated key proteins involved in apoptotic pathways such as NF-κB and p53 .
Table: Cytotoxic Activity of Pyrazolo Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2a | MCF-7 | 0.25 | Apoptosis via caspases |
2b | MDA-MB-231 | 0.50 | Autophagy induction |
3b | MCF-7 | Stronger than cisplatin | NF-κB suppression |
The mechanisms by which these compounds exert their anticancer effects include:
- Induction of Apoptosis : The activation of caspases leads to programmed cell death.
- Inhibition of Cell Proliferation : Compounds were shown to suppress cancer cell growth effectively.
- Autophagy Activation : Some derivatives increased autophagic activity by enhancing beclin-1 expression and inhibiting mTOR pathways .
Other Biological Activities
Beyond anticancer properties, pyrazolo[4,3-e][1,2,4]triazine derivatives have been investigated for their anti-inflammatory activities. A systematic review indicated that triazine derivatives possess a variety of biological activities including anti-inflammatory effects . This suggests that the compound may have broader therapeutic applications.
Case Studies
Several case studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various pyrazolo[4,3-e][1,2,4]triazine derivatives and assessed their biological activities. Results indicated that modifications in the chemical structure could enhance their efficacy against cancer cells .
- Comparative Studies : In comparative studies with known anticancer agents like cisplatin, certain pyrazolo derivatives consistently showed improved cytotoxicity and selectivity for cancer cells over normal cells .
Properties
Molecular Formula |
C7H9N5S |
---|---|
Molecular Weight |
195.25 g/mol |
IUPAC Name |
1,3-dimethyl-5-methylsulfanylpyrazolo[4,3-e][1,2,4]triazine |
InChI |
InChI=1S/C7H9N5S/c1-4-5-6(12(2)11-4)9-10-7(8-5)13-3/h1-3H3 |
InChI Key |
JQTMQKJAYCCYOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1N=C(N=N2)SC)C |
Origin of Product |
United States |
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